
Squalene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Squalene can be synthesized through various methods. One common synthetic route involves the reduction of decyne to produce octadecyl bromide. This bromide is then subjected to cyclopentylation with cyclohexene, followed by an olefin transposition reaction in the presence of a metal catalyst such as palladium to form this compound .
Industrial Production Methods
Industrially, this compound is primarily extracted from shark liver oil. The oil undergoes a series of purification steps, including distillation and crystallization, to isolate this compound. Additionally, this compound can be obtained from plant sources such as olive oil, amaranth seed oil, and rice bran oil through similar extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Squalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound epoxide, which is an intermediate in the biosynthesis of sterols.
Reduction: Hydrogenation of this compound can produce squalane, a saturated hydrocarbon used in cosmetics.
Substitution: This compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation reactions often use reagents such as chlorine or bromine.
Major Products
This compound epoxide: Formed through oxidation.
Squalane: Formed through hydrogenation.
Halogenated this compound: Formed through substitution reactions.
Scientific Research Applications
Pharmaceutical Applications
Squalene has garnered attention for its potential therapeutic benefits, particularly in drug delivery systems and as an active ingredient in vaccines.
Drug Delivery Systems
This compound is utilized as a key component in parenteral emulsions for delivering drugs and vaccines. Its biocompatibility and ability to enhance the solubility of hydrophobic compounds make it an ideal candidate for pharmaceutical formulations. Research indicates that this compound emulsions can improve the bioavailability of poorly soluble drugs, thereby enhancing therapeutic efficacy .
Vaccine Adjuvant
This compound is also employed as an adjuvant in vaccines, enhancing immune response. Studies have shown that this compound-based emulsions can significantly increase the immunogenicity of vaccines by promoting a stronger and longer-lasting immune response .
Cosmetic Applications
This compound's moisturizing and antioxidant properties make it a popular ingredient in cosmetic formulations.
Skin Care Products
This compound is widely used in skincare products due to its ability to hydrate the skin and protect against oxidative stress. It mimics the skin's natural oils, making it effective in preventing moisture loss and improving skin elasticity . Clinical studies have demonstrated that topical application of this compound can alleviate skin conditions such as dryness and eczema .
Anti-Aging Formulations
The antioxidant properties of this compound contribute to its effectiveness in anti-aging products. It helps neutralize free radicals, thereby reducing the appearance of fine lines and wrinkles .
Nutraceutical Applications
This compound is recognized for its health benefits when consumed as a dietary supplement.
Antioxidant Properties
As a potent antioxidant, this compound plays a role in protecting cells from oxidative damage. Studies indicate that dietary supplementation with this compound can enhance antioxidant enzyme levels in the body, contributing to overall health .
Cardiovascular Health
Research has shown that this compound supplementation can positively affect lipid profiles by increasing high-density lipoprotein (HDL) levels while reducing low-density lipoprotein (LDL) cholesterol levels . This effect supports cardiovascular health and may reduce the risk of heart disease.
Case Studies
The following case studies illustrate the practical applications of this compound across different sectors:
Mechanism of Action
Squalene exerts its effects through several mechanisms:
Antioxidant Activity: this compound scavenges free radicals, protecting cells from oxidative damage.
Cholesterol Biosynthesis: this compound is a key intermediate in the biosynthesis of cholesterol, where it is converted to this compound epoxide and subsequently to lanosterol.
Cytoprotective Effects: This compound has been shown to protect normal cells from damage caused by carcinogens and antitumor agents.
Comparison with Similar Compounds
Squalene can be compared to other similar compounds such as:
Squalane: A hydrogenated form of this compound, used primarily in cosmetics for its stability and moisturizing properties.
Lanosterol: A sterol derived from this compound epoxide, involved in the biosynthesis of cholesterol.
Phytosterols: Plant-derived sterols that share a similar biosynthetic pathway with this compound.
This compound is unique due to its high degree of unsaturation and its role as a key intermediate in sterol biosynthesis .
Biological Activity
Squalene is a natural triterpenoid hydrocarbon with the chemical formula . It is primarily found in shark liver oil, various plant oils, and human sebum, where it constitutes about 13% of the total lipid content. This compound has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. This article delves into the biological activity of this compound, supported by research findings and case studies.
1. Antioxidant Properties
This compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress caused by reactive oxygen species (ROS). Several studies have demonstrated its ability to scavenge free radicals and inhibit the generation of ROS.
- Mechanisms of Action : this compound enhances the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). For instance, in diabetic models, this compound treatment significantly increased SOD levels compared to controls, suggesting its role in cellular defense against oxidative damage .
- Case Study : In a study involving mice with induced oxidative stress, supplementation with this compound led to increased serum levels of glutathione (GSH) and reduced malondialdehyde (MDA), a marker of lipid peroxidation. This indicates that this compound not only acts as a radical scavenger but also mitigates oxidative damage in vivo .
2. Anti-inflammatory Effects
This compound has been shown to modulate inflammatory responses through various pathways.
- Cytokine Regulation : Research indicates that this compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory cytokines like IL-10. In a lipopolysaccharide (LPS)-induced inflammation model, oral administration of this compound significantly decreased the expression of inflammatory markers and improved overall inflammatory status .
- Mechanistic Insights : The anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway. This compound reduces the phosphorylation of P65-NF-κB protein, thereby lowering the expression of downstream inflammatory genes .
3. Anticancer Activity
This compound's potential as an anticancer agent has been explored in various studies.
- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For example, it has been reported to enhance apoptosis in breast cancer cell lines by modulating caspase activity and influencing Bcl-2 family proteins .
- In Vivo Studies : Animal models have demonstrated that this compound supplementation can reduce tumor growth and metastasis in various cancer types. A notable study reported that this compound administration significantly decreased tumor size in mice injected with cancer cells compared to control groups .
4. Antidiabetic Effects
Emerging evidence suggests that this compound may possess antidiabetic properties.
- Blood Glucose Regulation : this compound has been shown to lower fasting blood glucose levels in diabetic animal models. In one study, diabetic rats treated with this compound exhibited improved glycemic control compared to untreated controls .
- Mechanisms : The antidiabetic effects are attributed to its ability to enhance insulin sensitivity and reduce oxidative stress in pancreatic beta cells, thereby preserving their function and promoting insulin secretion .
5. Summary Table of Biological Activities
6. Conclusion
This compound is a multifunctional compound with significant biological activities that hold promise for therapeutic applications across various fields, including oncology and metabolic diseases. Its antioxidant and anti-inflammatory properties make it a valuable candidate for further research aimed at developing nutraceuticals and pharmaceuticals.
Q & A
Basic Research Questions
Q. How is squalene’s antioxidant activity quantified in experimental models?
this compound’s antioxidant efficacy is often evaluated through in vitro assays measuring singlet oxygen quenching and lipid peroxidation inhibition. For example, UV-induced oxidative stress models in human skin cells assess this compound’s ability to reduce lipid peroxidation via rate constant comparisons with synthetic antioxidants like BHT . Animal studies further validate these findings by analyzing this compound accumulation in tissues (e.g., liver, retina) using gas chromatography-mass spectrometry (GC-MS) .
Q. What experimental models are used to study this compound’s role in cholesterol regulation?
Rodent models, such as APOE KO mice fed this compound-enriched diets, are common for investigating cholesterol modulation. These studies measure hepatic this compound distribution and gene expression changes linked to lipid metabolism. Subcellular fractionation techniques reveal this compound’s localization in lipid droplets, endoplasmic reticulum, and plasma membranes, which vary between species (e.g., rabbits vs. mice) .
Q. How do researchers assess this compound’s bioavailability in preclinical studies?
Bioavailability is determined through dietary intervention studies followed by tissue this compound quantification. For instance, this compound accumulation in the liver and retina is tracked using isotopic labeling in animal models, with turnover rates correlated to membrane renewal processes .
Advanced Research Questions
Q. What methodological challenges arise when reconciling contradictory data on this compound’s subcellular distribution?
Discrepancies in hepatic this compound localization (e.g., cytoplasmic vesicles in rabbits vs. lipid droplets in mice) highlight species-specific metabolic differences. Researchers address this by standardizing experimental conditions (e.g., diet composition, GC-MS protocols) and cross-validating findings with immunofluorescence or organelle-specific markers .
Q. How can metabolic engineering optimize microbial this compound production for sustainability?
Engineered yeast and thraustochytrids are prioritized for high-yield this compound synthesis. Strategies include CRISPR-mediated upregulation of HMG-CoA reductase and This compound synthase genes, coupled with fermentation optimization (e.g., carbon source modulation). Challenges include minimizing precursor competition (e.g., with carotenoid pathways) and scaling extraction methods like supercritical CO₂ .
Q. What statistical designs are used to optimize this compound inclusion complexes for enhanced bioavailability?
Face-Centered Central Composite Design (FCCD) is applied to maximize cyclodextrin-squalene complex yield. Variables like molar ratio, cyclodextrin concentration, and inclusion time are modeled via quadratic regression, with responses (e.g., this compound content) validated using Minitab software .
Q. How do dosage-dependent effects of this compound on antioxidant enzymes inform clinical trial design?
Dose-response studies in diabetic patients reveal nonlinear SOD activation, with significant increases observed only at ≥400 mg/day after 56 days. Such findings necessitate adaptive trial designs (e.g., staggered dosing cohorts) and longitudinal statistical models (e.g., mixed-effects regression) to capture delayed therapeutic effects .
Q. What molecular mechanisms underlie this compound’s selective cytoprotection in cancer models?
Transcriptomic analyses (RNA-seq) in tumor cells show this compound modulates pathways like NF-κB and Nrf2, reducing oxidative damage while sparing healthy cells. In vitro co-culture systems with macrophages further elucidate immune-enhancing effects via cytokine profiling (e.g., IL-6, TNF-α) .
Q. Methodological Considerations
- Data Contradictions : Differences in this compound’s hepatic distribution across species and variable HCB detoxification outcomes in tissue-specific doses underscore the need for cross-model validation.
- Ethical Standards : Preclinical toxicity studies must adhere to OECD guidelines, particularly when testing this compound’s xenobiotic-binding properties .
- Analytical Techniques : GC-MS remains the gold standard for this compound quantification, though LC-MS/MS is emerging for low-concentration biofluids .
Properties
IUPAC Name |
(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGNTYWPHWGJRM-AAJYLUCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
Record name | TRANS-SQUALENE | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID0026044 | |
Record name | (E)-Squalene | |
Source | EPA DSSTox | |
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Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3., Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS], Liquid | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
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Record name | Squalene | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
545 °F at 25 mmHg (NTP, 1992), 421.3 °C | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
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Flash Point |
greater than 235 °F (NTP, 1992), 110 °C - closed cup | |
Record name | TRANS-SQUALENE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water., Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid, Slightly soluble in alcohol; soluble in lipids and organic solvents | |
Record name | TRANS-SQUALENE | |
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Density |
0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8584 g/cu cm at 20 °C | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
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Mechanism of Action |
Squalene, an isoprenoid compound structurally similar to beta-carotene, is an intermediate metabolite in the synthesis of cholesterol. In humans, about 60 percent of dietary squalene is absorbed. It is transported in serum generally in association with very low density lipoproteins and is distributed ubiquitously in human tissues, with the greatest concentration in the skin, where it is one of the major components of skin surface lipids. Squalene is not very susceptible to peroxidation and appears to function in the skin as a quencher of singlet oxygen, protecting human skin surface from lipid peroxidation due to exposure to UV and other sources of ionizing radiation. Supplementation of squalene to mice has resulted in marked increases in cellular and non-specific immune functions in a dose-dependent manner. Squalene may also act as a "sink" for highly lipophilic xenobiotics. Since it is a nonpolar substance, it has a higher affinity for un-ionized drugs. In animals, supplementation of the diet with squalene can reduce cholesterol and triglyceride levels. In humans, squalene might be a useful addition to potentiate the effects of some cholesterol-lowering drugs. The primary therapeutic use of squalene currently is as an adjunctive therapy in a variety of cancers. Although epidemiological, experimental and animal evidence suggests anti-cancer properties, to date no human trials have been conducted to verify the role this nutrient might have in cancer therapy regimens., Based on previous finding of singlet oxygen generation from coproporphyrin excreted on the skin surface from Propionibacterium acnes, we hypothesized that singlet oxygen formed in this way under UV exposure would promote peroxidation of skin surface lipids. We found that squalene was oxidized efficiently by singlet oxygen derived from coproporphyrin under UV exposure, and that the rate constant of squalene peroxidation by singlet oxygen was ten-fold higher than that of other skin surface lipids examined. The reaction was promoted more efficiently by UVA than by UVB. Furthermore, we found that topical application of squalene peroxide induced skin hyperpigmentation through increasing prostaglandin E(2) release from keratinocytes in guinea pigs. These results suggest that squalene peroxide formation by singlet oxygen plays a key role in photo-induced skin damage. | |
Record name | Squalene | |
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Color/Form |
Oil; crystals from ether/methanol (-5 °C) | |
CAS No. |
111-02-4, 7683-64-9, 11051-27-7 | |
Record name | TRANS-SQUALENE | |
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Record name | Squalene | |
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Record name | Squalene | |
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Record name | Squalene | |
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Record name | 2,6,10,14,18,22-Tetracosahexaene, 2,6,10,15,19,23-hexamethyl-, (6E,10E,14E,18E)- | |
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Record name | 2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene | |
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Record name | SQUALENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Squalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-103 °F (NTP, 1992), -4.8 °C, -75 °C | |
Record name | TRANS-SQUALENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21030 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Squalene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8242 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Squalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000256 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.